molecular formula C9H21NO B15077241 3-(2-Ethylbutoxy)propan-1-amine CAS No. 21989-29-7

3-(2-Ethylbutoxy)propan-1-amine

Cat. No.: B15077241
CAS No.: 21989-29-7
M. Wt: 159.27 g/mol
InChI Key: YIQYTTIFXNHAGV-UHFFFAOYSA-N
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Description

3-(2-Ethylbutoxy)-propylamine is an organic compound characterized by the presence of an amine group attached to a propyl chain, which is further substituted with a 2-ethylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylbutoxy)-propylamine typically involves the reaction of 3-chloropropylamine with 2-ethylbutanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-ethylbutoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of 3-(2-ethylbutoxy)-propylamine can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylbutoxy)-propylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(2-Ethylbutoxy)-propylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and other functional materials.

Mechanism of Action

The mechanism of action of 3-(2-ethylbutoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The 2-ethylbutoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzyl[3-(2-ethylbutoxy)propyl]amine: This compound has a similar structure but includes a benzyl group, which can influence its reactivity and applications.

    2-Ethylbutyl 3-(2-ethylbutoxy)propanoate: This ester derivative shares the 2-ethylbutoxy group but differs in its functional groups and chemical properties.

Uniqueness

3-(2-Ethylbutoxy)-propylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility as an intermediate in organic synthesis make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

21989-29-7

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

3-(2-ethylbutoxy)propan-1-amine

InChI

InChI=1S/C9H21NO/c1-3-9(4-2)8-11-7-5-6-10/h9H,3-8,10H2,1-2H3

InChI Key

YIQYTTIFXNHAGV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COCCCN

Origin of Product

United States

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